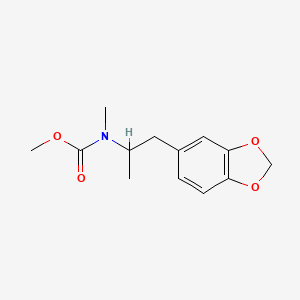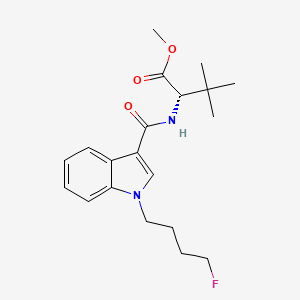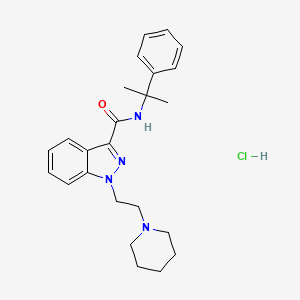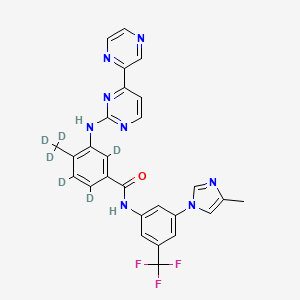
Radotinib-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Radotinib-d6 is a deuterium-labeled derivative of Radotinib, a second-generation tyrosine kinase inhibitor. It is primarily used as an internal standard in the quantification of Radotinib in various analytical methods. Radotinib itself is known for its efficacy in treating chronic myeloid leukemia, particularly in patients who exhibit resistance or intolerance to other Bcr-Abl tyrosine kinase inhibitors .
准备方法
合成路线和反应条件
拉多替尼-d6 的合成涉及将氘原子掺入拉多替尼分子中。这通常通过一系列化学反应来实现,这些反应将氢原子替换为氘。该过程通常涉及使用氘代试剂和溶剂,以确保在分子内的特定位置掺入氘。
工业生产方法
拉多替尼-d6 的工业生产遵循类似的合成路线,但规模更大。该过程针对产量和纯度进行了优化,通常涉及多个纯化步骤,例如结晶和色谱法。 使用氘代溶剂和试剂对于在整个生产过程中保持氘标记至关重要 .
化学反应分析
反应类型
拉多替尼-d6 与其非氘代对应物一样,会发生各种化学反应,包括:
氧化: 拉多替尼-d6 在特定条件下可以被氧化形成氧化衍生物。
还原: 还原反应可以将拉多替尼-d6 转化为其还原形式。
取代: 取代反应,特别是亲核取代反应,可以在分子内的特定位置发生。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 经常使用硼氢化钠和氢化铝锂等还原剂。
取代: 在受控条件下使用叠氮化钠和氰化钾等亲核试剂。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能会产生羟基化衍生物,而还原可能会产生氘代醇或胺 .
科学研究应用
拉多替尼-d6 广泛应用于科学研究,特别是在以下领域:
化学: 作为质谱法和核磁共振 (NMR) 光谱法中用于定量和结构解析拉多替尼的内标。
生物学: 用于研究以了解拉多替尼的代谢途径和药代动力学。
医学: 通过洞察药物在生物系统中的行为,帮助开发治疗慢性髓性白血病的新疗法。
作用机制
拉多替尼-d6 作为拉多替尼的标记形式,具有相同的作用机制。拉多替尼抑制 Bcr-Abl 酪氨酸激酶,该激酶负责白血病细胞的无控制增殖。 通过与激酶的 ATP 结合位点结合,拉多替尼阻止下游底物的磷酸化,从而抑制细胞生长并在白血病细胞中诱导凋亡 .
相似化合物的比较
类似化合物
伊马替尼: 第一代 Bcr-Abl 抑制剂,用于治疗慢性髓性白血病。
达沙替尼: 具有更广泛活性谱的第二代抑制剂。
尼洛替尼: 另一种第二代抑制剂,具有更高的疗效和安全性。
拉多替尼-d6 的独特性
拉多替尼-d6 由于其氘标记而独一无二,这提供了几个优势:
增强稳定性: 氘原子形成比氢更强的键,从而导致代谢稳定性增加。
改善药代动力学: 氘代可以改变药物的吸收、分布、代谢和排泄 (ADME) 特性。
属性
分子式 |
C27H21F3N8O |
|---|---|
分子量 |
536.5 g/mol |
IUPAC 名称 |
2,3,6-trideuterio-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-5-[(4-pyrazin-2-ylpyrimidin-2-yl)amino]-4-(trideuteriomethyl)benzamide |
InChI |
InChI=1S/C27H21F3N8O/c1-16-3-4-18(9-23(16)37-26-33-6-5-22(36-26)24-13-31-7-8-32-24)25(39)35-20-10-19(27(28,29)30)11-21(12-20)38-14-17(2)34-15-38/h3-15H,1-2H3,(H,35,39)(H,33,36,37)/i1D3,3D,4D,9D |
InChI 键 |
DUPWHXBITIZIKZ-LJVZJTOJSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)[2H])NC4=NC=CC(=N4)C5=NC=CN=C5)C([2H])([2H])[2H])[2H] |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=NC=CN=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


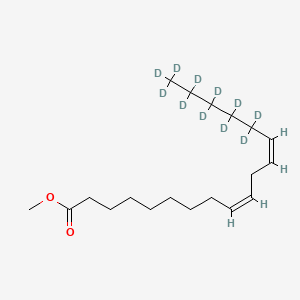
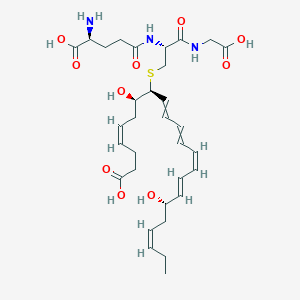

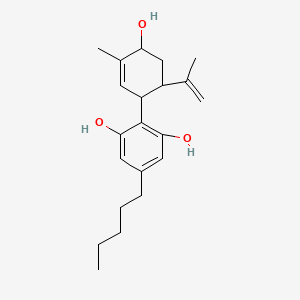

![2-[[(4R)-4-[(3R,5S,7S,10S,13R,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B10820304.png)


![1-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-2-methylpyridin-1-ium-3,4-diol](/img/structure/B10820320.png)
![N,N-dimethyl-5-[[2-methyl-6-[(5-methylpyrazin-2-yl)carbamoyl]-1-benzofuran-4-yl]oxy]pyrimidine-2-carboxamide;hydrate](/img/structure/B10820322.png)
![8-[2-[(4-Amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-7,17-dihydroxydocosa-4,9,11,13,15,19-hexaenoic acid](/img/structure/B10820329.png)
